9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate

SPPS Orthogonal Protection Deprotection Selectivity

9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate, universally referred to as Fmoc-L-alanine or Fmoc-Ala-OH (CAS 35661-39-3), is a crystalline Fmoc-protected amino acid that serves as a primary building block in Fmoc-based solid-phase peptide synthesis (SPPS). Distinguished by its base-labile 9-fluorenylmethoxycarbonyl protecting group, this compound facilitates mild, orthogonal deprotection with 20% piperidine in DMF while remaining stable under acidic conditions (e.g., TFA), a critical feature for preserving acid-sensitive side-chain modifications.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B12506650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)
InChIKeyLJGFXAKKZLFEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate (Fmoc-Ala-OH): Procurement Specifications and Foundational SPPS Utility


9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate, universally referred to as Fmoc-L-alanine or Fmoc-Ala-OH (CAS 35661-39-3), is a crystalline Fmoc-protected amino acid that serves as a primary building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Distinguished by its base-labile 9-fluorenylmethoxycarbonyl protecting group, this compound facilitates mild, orthogonal deprotection with 20% piperidine in DMF while remaining stable under acidic conditions (e.g., TFA), a critical feature for preserving acid-sensitive side-chain modifications . Premium commercial grades of this reagent are certified to an HPLC purity of ≥99.0% and an enantiomeric purity of ≥99.8%, ensuring minimal diastereomeric contamination in the final peptide product .

Why 9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate (Fmoc-Ala-OH) Cannot Be Interchanged with In-Class or Generic Analogs


Direct substitution of Fmoc-Ala-OH with a seemingly identical N-protected alanine derivative such as Boc-Ala-OH or a lower-grade Fmoc-Ala-OH from an alternative supply chain introduces quantifiable risks of synthesis failure . The Fmoc group's base-lability is orthogonal to the acid-labile side-chain protections used in modern SPPS, a core strategic advantage over the Boc strategy which requires repetitive, harsh TFA treatments that can degrade acid-sensitive peptides and modify side-chain functionalities . Critically, the impurity profile, specifically Fmoc-β-Ala-OH content generated during manufacture, can vary significantly between suppliers and protection routes, with standard-grade Fmoc-amino acids exhibiting Fmoc-β-Ala-OH acceptance limits up to 100% higher than premium-grade Fmoc-Ala-OH, directly leading to truncated sequences, reduced coupling efficiency, and costly purification bottlenecks .

Quantitative Differentiation of 9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate (Fmoc-Ala-OH) for Scientific Selection and Procurement


Superior Orthogonal Deprotection Selectivity vs. Boc-L-Alanine

Fmoc-Ala-OH provides true orthogonality to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) that are standard in modern peptide synthesis, a capability not shared by Boc-Ala-OH. The Fmoc strategy uses a mild base (20% piperidine in DMF) for quantitative deprotection, while the Boc strategy necessitates repetitive treatment with strong acid (typically 95% TFA) . This fundamental difference in the deprotection mechanism translates to quantifiable differences in process robustness and peptide integrity, particularly for sequences containing acid-sensitive modifications such as phosphorylation or glycosylation .

SPPS Orthogonal Protection Deprotection Selectivity

Up to 2-Fold Tighter Impurity Specification Controls Compared to Standard Fmoc-Amino Acids

Premium-grade Fmoc-Ala-OH (CAS 35661-39-3) from suppliers such as Novabiochem® demonstrates quantitatively superior purity and tighter impurity specifications compared to other standard Fmoc-protected amino acids. The specified limit for the critical chain-terminating impurity, Fmoc-β-Ala-OH, is ≤ 0.1% (a/a) by HPLC . In contrast, specifications for other standard-grade Fmoc-amino acids, such as Fmoc-N-Me-Glu(OtBu)-OH, allow for up to double this level of contamination at ≤ 0.2% (a/a) [1]. Furthermore, premium Fmoc-Ala-OH maintains an enantiomeric purity ≥ 99.8%, minimizing the accumulation of deleterious D-Ala epimers in the final peptide .

Quality Control Fmoc-β-Ala-OH Impurity Dipeptide Contamination

Validated Functional Performance in Perovskite Solar Cell Interface Passivation

Beyond its general role in SPPS, Fmoc-Ala-OH has demonstrated quantitative, application-specific performance in material science, specifically in the passivation of perovskite solar cell interfaces. A 2023 study by Song et al. demonstrated that incorporating Fmoc-Ala-OH improved the efficiency and stability of perovskite devices [1]. This performance characteristic, documented for Fmoc-Ala-OH, provides a functional application pathway not reported for common alternative protected alanines like Boc-Ala-OH, which are not cited in this advanced material context.

Perovskite Solar Cells Interface Passivation Materials Science

Verified Application Scenarios for Procuring 9H-Fluoren-9-ylmethyl N-(1-oxopropan-2-YL)carbamate (Fmoc-Ala-OH)


Standard and Automated Fmoc-Solid-Phase Peptide Synthesis (SPPS)

As the core building block for introducing alanine residues, Fmoc-Ala-OH is the definitive choice for any Fmoc-SPPS campaign. Its orthogonal, base-labile protection strategy (20% piperidine/DMF) ensures full compatibility with acid-labile side-chain protecting groups, a prerequisite for automated peptide synthesizers and the assembly of complex, multi-residue sequences .

Manufacturing of High-Purity Peptide APIs with Stringent Impurity Specifications

For pharmaceutical-grade peptide production requiring high crude purities and minimal purification bottlenecks, premium-grade Fmoc-Ala-OH with a specified Fmoc-β-Ala-OH content of ≤0.1% is critical. This specification is up to two-fold tighter than that of many standard-grade Fmoc-amino acids, directly minimizing the accumulation of truncated sequences and reducing production costs associated with preparative HPLC .

Passivation Layer Development for Perovskite Solar Cell Research

Material science laboratories and industrial R&D groups developing next-generation perovskite photovoltaics require Fmoc-Ala-OH based on its published, application-specific performance as an interface passivation material. The compound has been shown to quantifiably improve device efficiency and stability, a functional advantage that common alternative protected alanines cannot replicate in published data .

Controlled Self-Assembly for Biomaterial and Nanostructure Design

Researchers investigating pH-switchable hydrogelation and nanostructure formation utilize Fmoc-Ala-OH as a simplified, chiral building block. Its documented role in the self-assembly of advanced materials makes it a preferred procurement choice over non-aromatic or achiral protected amino acid alternatives, facilitating the study of supramolecular interactions in peptide-based biomaterials .

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